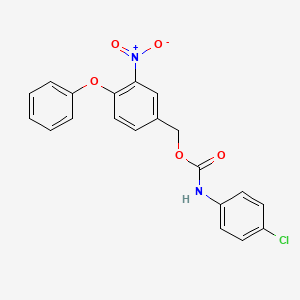
3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes nitro, phenoxy, and carbamate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate typically involves a multi-step process. One common method includes the nitration of 4-phenoxybenzyl alcohol to form 3-nitro-4-phenoxybenzyl alcohol. This intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under basic conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 3-amino-4-phenoxybenzyl N-(4-chlorophenyl)carbamate.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 4-chlorophenylamine and carbon dioxide.
Scientific Research Applications
3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique molecular structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and carbamate groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-4-phenoxybenzyl N-(3-chlorophenyl)carbamate
- 3-nitro-4-phenoxybenzyl N-(4-bromophenyl)carbamate
- 3-nitro-4-phenoxybenzyl N-(4-fluorophenyl)carbamate
Uniqueness
3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the phenoxy and carbamate groups provide stability and versatility in various applications.
Properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c21-15-7-9-16(10-8-15)22-20(24)27-13-14-6-11-19(18(12-14)23(25)26)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLIQWXYMQGXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2484928.png)
![N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2484930.png)


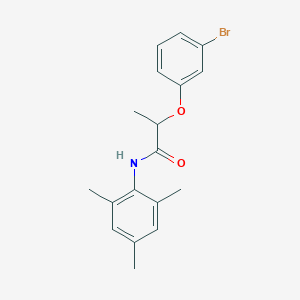
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2484936.png)
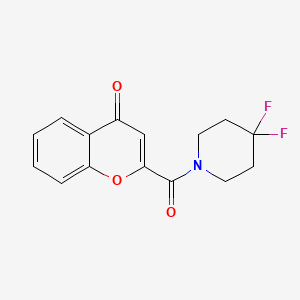
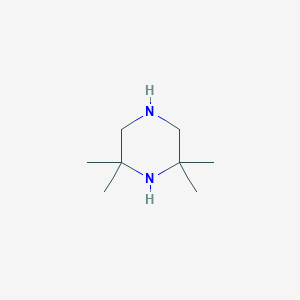
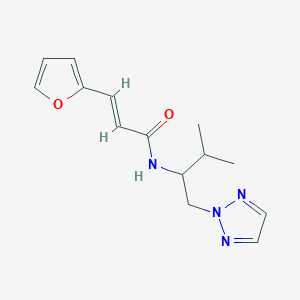
![2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2484941.png)
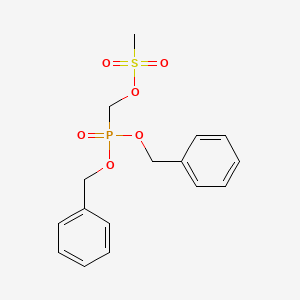
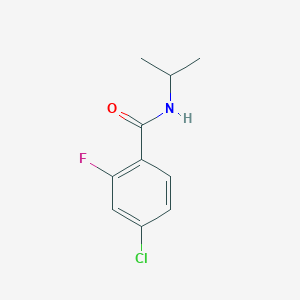
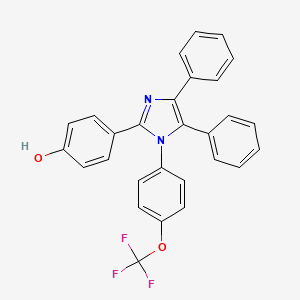
![2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B2484950.png)
